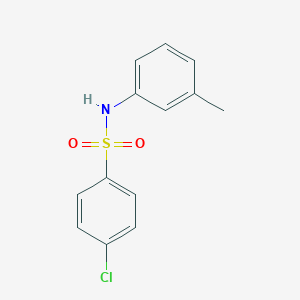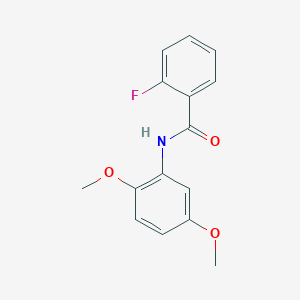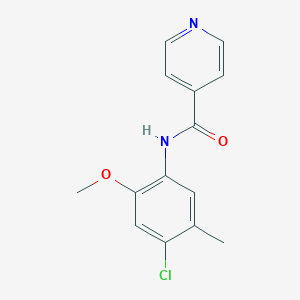![molecular formula C15H12BrCl2NO3 B270843 6-bromo-N-(2,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270843.png)
6-bromo-N-(2,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N-(2,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as JNJ-54861911, is a novel small molecule inhibitor that has been developed for the treatment of Alzheimer’s disease. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
6-bromo-N-(2,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide acts by inhibiting the activity of beta-secretase, an enzyme that is responsible for the production of amyloid-beta peptides. By blocking this enzyme, 6-bromo-N-(2,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide reduces the production of amyloid-beta peptides, which in turn reduces the accumulation of amyloid plaques in the brain. This mechanism of action is different from other drugs currently used for the treatment of Alzheimer’s disease, such as cholinesterase inhibitors.
Biochemical and Physiological Effects:
6-bromo-N-(2,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to reduce the levels of amyloid-beta peptides in the brain, which is a hallmark of Alzheimer’s disease. It has also been shown to improve cognitive function in animal models of the disease. In addition, the compound has been shown to have good pharmacokinetic properties, with a long half-life and good brain penetration.
Vorteile Und Einschränkungen Für Laborexperimente
6-bromo-N-(2,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and manipulate. It has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, the compound has some limitations, including its specificity for beta-secretase and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 6-bromo-N-(2,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One area of interest is the development of more potent and selective inhibitors of beta-secretase. Another area of research is the investigation of the compound’s effects on other aspects of Alzheimer’s disease pathology, such as tau protein aggregation. Finally, clinical trials will be needed to determine the safety and efficacy of 6-bromo-N-(2,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in humans.
Synthesemethoden
The synthesis of 6-bromo-N-(2,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The process is complex and requires expertise in organic chemistry. The final product is obtained in high yield and purity, making it suitable for further studies.
Wissenschaftliche Forschungsanwendungen
6-bromo-N-(2,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been extensively studied for its potential therapeutic effects in Alzheimer’s disease. It has been shown to inhibit the production of amyloid-beta peptides, which are believed to play a crucial role in the pathogenesis of the disease. The compound has also been shown to improve cognitive function in animal models of Alzheimer’s disease.
Eigenschaften
Produktname |
6-bromo-N-(2,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Molekularformel |
C15H12BrCl2NO3 |
Molekulargewicht |
405.1 g/mol |
IUPAC-Name |
2-bromo-N-(2,4-dichlorophenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C15H12BrCl2NO3/c16-12-6-4-7-11(15(21)22-13(7)12)10(6)14(20)19-9-2-1-5(17)3-8(9)18/h1-3,6-7,10-13H,4H2,(H,19,20) |
InChI-Schlüssel |
UQSQLEDRQPHCSK-UHFFFAOYSA-N |
SMILES |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=C(C=C(C=C4)Cl)Cl |
Kanonische SMILES |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide](/img/structure/B270766.png)

![N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B270770.png)
![N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide](/img/structure/B270771.png)
![2-Amino-4-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B270781.png)

![N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide](/img/structure/B270787.png)
![4-({[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B270791.png)


![Methyl 1-bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)-4-ylcarbamate](/img/structure/B270798.png)